S1PR1 Radioligand 1

S1PR1 PET radiotracer subtype selectivity

S1PR1 Radioligand 1 (also known as compound 6h) is a fluorine‑18‑labeled positron emission tomography (PET) radiotracer designed to image sphingosine‑1‑phosphate receptor 1 (S1PR1) in the central nervous system. It exhibits nanomolar affinity for human S1PR1 (IC₅₀ = 8.7 nM) combined with >1 000‑fold selectivity over the S1PR2–5 subtypes, enabling specific in vivo visualization of S1PR1 expression.

Molecular Formula C22H22F5N3O3
Molecular Weight 471.4 g/mol
Cat. No. B12403995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1PR1 Radioligand 1
Molecular FormulaC22H22F5N3O3
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESCN(CCCO)CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OCCF)C(F)(F)F)F
InChIInChI=1S/C22H22F5N3O3/c1-30(8-2-9-31)13-16-4-3-14(12-18(16)24)20-28-21(33-29-20)15-5-6-19(32-10-7-23)17(11-15)22(25,26)27/h3-6,11-12,31H,2,7-10,13H2,1H3
InChIKeyVSKBKYHMFPJRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S1PR1 Radioligand 1 (Compound 6h) – An F‑18 PET Radiotracer for Sphingosine‑1‑Phosphate Receptor 1 Imaging


S1PR1 Radioligand 1 (also known as compound 6h) is a fluorine‑18‑labeled positron emission tomography (PET) radiotracer designed to image sphingosine‑1‑phosphate receptor 1 (S1PR1) in the central nervous system [1]. It exhibits nanomolar affinity for human S1PR1 (IC₅₀ = 8.7 nM) combined with >1 000‑fold selectivity over the S1PR2–5 subtypes, enabling specific in vivo visualization of S1PR1 expression. The radiotracer demonstrates high brain uptake in nonhuman primates (peak SUV > 3.0), favorable washout kinetics, and no brain‑penetrant radiometabolites, making it a well‑characterized tool for neuroinflammation and neuroimmunology research applications [1].

High selectivity over S1PR2-5 (>1000-fold reported in head-to-head assay)
Reported high brain uptake in NHP (peak SUV >3.0) with favorable washout
No brain-penetrant radiometabolites detected; simplifies kinetic modeling

Why S1PR1 Radioligand 1 Cannot Be Replaced by Earlier S1PR1 Ligands or Close Analogs


S1PR1 radioligands vary dramatically in subtype selectivity, brain‑uptake kinetics, and metabolic fate—parameters that cannot be predicted from S1PR1 binding potency alone [1]. For example, compound 6f (IC₅₀ = 1.0 nM) is ~8‑fold more potent than 6h yet displays unacceptably low brain uptake (SUV 0.62) and poor S1PR5 selectivity (IC₅₀ 7.4 nM). Similarly, the clinical radioligand [¹¹C]CS1P1 shows slow, non‑plateauing brain kinetics that complicate quantitative PET modeling. Even slight structural modifications—such as replacing a propionic acid with a propyl alcohol group—shift the selectivity window and in vivo pharmacokinetic profile. Consequently, generic “S1PR1 ligand” procurement without compound‑specific validation cannot guarantee suitable imaging performance, making head‑to‑head evidence essential for scientific selection [1].

Analog 6f
~8× more potent at S1PR1 but shows very low brain uptake (SUV 0.62) and poor S1PR5 selectivity; potency alone may not predict imaging performance.
[11C]CS1P1
Continuously rising brain time-activity curve prevents robust compartmental modeling; kinetic profile may not transfer to quantitative PET workflows.
Close analogs
Minor structural changes (e.g., propionic acid to propyl alcohol) can shift subtype selectivity and in vivo pharmacokinetics; generic S1PR1 ligand procurement requires compound-specific validation.

Quantitative Evidence Guide: Head‑to‑Head Performance of S1PR1 Radioligand 1 vs. Closest Analogs


S1PR1 Binding Affinity and Subtype Selectivity vs. Structural Analogs 6a and 6f

In a head‑to‑head competitive binding assay against [³²P]S1P using recombinant human S1PR1–5, compound 6h (S1PR1 Radioligand 1) demonstrated an IC₅₀ of 8.7 ± 3.9 nM for S1PR1, with IC₅₀ > 1 000 nM for all other subtypes (S1PR2–5) [1]. In contrast, the closely related analog 6a (IC₅₀ = 8.6 ± 0.9 nM) displayed only 46‑fold selectivity over S1PR5 (IC₅₀ = 392 ± 23 nM), and analog 6f—despite being the most potent compound in the series (IC₅₀ = 1.0 ± 0.1 nM)—showed only 7.4‑fold selectivity over S1PR5 (IC₅₀ = 7.4 ± 6.9 nM) [1].

Selectivity & Affinity
Head-to-head
[18F]6h: >1000-fold S1PR1-over-S1PR5 selectivity; IC50 8.7 nM. 6a: ~46-fold; IC50 8.6 nM. 6f: ~7.4-fold; IC50 1.0 nM.
Ensures measured brain uptake reflects S1PR1 expression, not off-target subtypes.
[32P]S1P competitive binding, recombinant human S1PR1–5.
S1PR1 PET radiotracer subtype selectivity binding affinity GPCR imaging

Nonhuman Primate Brain Uptake and Washout Kinetics vs. [¹¹C]CS1P1 and Close Analogs

In dynamic 120‑min PET brain scans of cynomolgus macaques, [¹⁸F]6h reached a peak standardized uptake value (SUV) of 3.24 at ~5 min post‑injection and gradually washed out to an SUV of 2.23 at 120 min, combining high initial brain penetration with favorable clearance [1]. The structurally similar analog [¹⁸F]6a peaked at only 1.05 SUV (~18 min; 0.84 at 120 min), and the more potent [¹⁸F]6f showed a surprisingly low peak SUV of 0.62 [1]. The carbon‑11 clinical radioligand [¹¹C]CS1P1, by comparison, exhibits a continuously rising brain time–activity curve that does not reach a plateau within 120 min, resulting in unstable 2‑tissue compartment model fits (standard error > 45%) and precluding robust quantitative analysis [1].

Brain Uptake & Kinetics
Head-to-head
[18F]6h peak SUV 3.24 at ~5 min, washout to 2.23 (120 min). 6a SUV 1.05; 6f SUV 0.62; [11C]CS1P1 non-plateauing.
Reversible high uptake supports reliable kinetic modeling (e.g., VT).
120-min dynamic PET, male cynomolgus macaque.
brain PET imaging pharmacokinetics S1PR1 radiotracer SUV nonhuman primate

In Vivo Target Engagement Specificity Confirmed by Blocking and Displacement

In vivo specificity of [¹⁸F]6h for S1PR1 was validated through both blocking and displacement PET protocols in macaques [1]. Pretreatment with non‑radioactive 6h (0.5 mg/kg i.v. infusion over 30 min) reduced brain uptake to 15% of baseline at 2 min and to 50% at 120 min post‑injection. Displacement with the FDA‑approved S1PR1 modulator ponesimod (0.2 mg/kg i.v., administered 10 min after radiotracer) caused a sustained ~10–15% reduction in brain SUV from 70–120 min, confirming reversible, S1PR1‑specific binding [1].

Target Engagement
Head-to-head
Self-block: 85% reduction at 2 min; ponesimod displacement: 10–15% sustained reduction.
Confirms saturable, S1PR1-specific binding in vivo.
Macaque PET, i.v. self-block (0.5 mg/kg) or ponesimod (0.2 mg/kg).
target engagement PET blocking study S1PR1 specificity ponesimod nonhuman primate

Radiometabolite Profile and Brain Entry vs. [¹⁸F]TZ4877

HPLC radiometabolite analysis of macaque arterial plasma showed that the parent fraction of [¹⁸F]6h was 96% at 5 min, declining to 54% at 60 min post‑injection [1]. Critically, radiometabolite analysis of rat brain homogenates detected no radioactive metabolite species—only intact parent [¹⁸F]6h—indicating that circulating radiometabolites do not cross the blood‑brain barrier to confound PET measurements [1]. By comparison, the earlier F‑18 S1PR1 tracer [¹⁸F]TZ4877 exhibits a parent fraction of only 22–30% at 60 min in macaque plasma, meaning a much larger proportion of circulating radioactivity consists of metabolites that could potentially enter the brain [2].

Metabolite Profile
Cross-study
[18F]6h: parent fraction 54% at 60 min, no brain radiometabolites. [18F]TZ4877: parent fraction 22–30%.
High parent fraction & absent brain metabolites simplify input function modeling.
Macaque plasma HPLC; rat brain homogenate confirms no brain entry.
radiometabolite analysis blood‑brain barrier PET tracer validation metabolic stability

Test‑Retest Reproducibility for Longitudinal PET Study Designs

Four repeated baseline PET scans of [¹⁸F]6h in the same macaque yielded a within‑subject coefficient of variation (%CV) for mean brain SUV of only 1.26%, indicating excellent intra‑subject reproducibility [1]. Across four age‑ and weight‑matched animals (9.75 ± 0.85 kg), the between‑subject %CV was 23.09%, reflecting biological variability rather than measurement noise [1]. No similar test‑retest data have been published for [¹¹C]CS1P1, [¹⁸F]FS1P1, or [¹⁸F]TZ4877 in nonhuman primates, making [¹⁸F]6h the only S1PR1 radiotracer with documented within‑subject reproducibility suitable for longitudinal study designs.

Test–Retest Reproducibility
Class-level
Within-subject %CV 1.26% (4 repeat scans); between-subject %CV 23.09% (4 animals).
Supports detection of small longitudinal S1PR1 expression changes.
No published reproducibility for [11C]CS1P1, [18F]FS1P1, or [18F]TZ4877.
PET reproducibility test‑retest S1PR1 imaging longitudinal studies quantitative PET

Recommended Application Scenarios for S1PR1 Radioligand 1 Based on Validated Evidence


Quantitative PET Imaging of S1PR1 Expression in Neuroinflammatory Disease Models

The combination of high brain uptake (SUV > 3.0), reversible binding kinetics, and established within‑subject reproducibility (%CV 1.26%) makes [¹⁸F]6h suitable for longitudinal PET studies that aim to quantify S1PR1 expression changes in response to neuroinflammatory stimuli or therapeutic interventions. The confirmed absence of brain‑penetrant radiometabolites simplifies arterial input function modeling, enabling robust VT estimation in nonhuman primate brain [1].

Target Engagement Studies for S1PR1‑Modulating Therapeutics

The validated blocking and displacement response with ponesimod demonstrates that [¹⁸F]6h PET signal is sensitive to pharmacological competition at S1PR1. This supports its use in preclinical target‑occupancy studies where researchers need to demonstrate that a novel S1PR1 modulator reaches and binds the receptor in the CNS at clinically relevant doses [1].

In Vitro Autoradiography and Binding Assays Requiring High S1PR1 Selectivity

With IC₅₀ > 1 000 nM for S1PR2–5, compound 6h (non‑radioactive form) can serve as a highly selective competitor or reference standard in in vitro autoradiography and radioligand binding assays where S1PR5 cross‑reactivity would otherwise confound interpretation. Its ~8.7 nM S1PR1 affinity places it in the appropriate range for competition binding protocols [1].

PET‑Based Biomarker Development for Multiple Sclerosis and Other CNS Disorders

The favorable kinetic profile (peak at ~5 min, measurable washout) and high specific signal of [¹⁸F]6h make it a candidate for translational clinical biomarker studies in multiple sclerosis, where S1PR1 expression is linked to neuroinflammation. Its F‑18 label (t₁/₂ = 109.8 min) provides logistical advantages over C‑11 tracers, enabling distribution to PET centers without an on‑site cyclotron [1].

Application
Selection Property
Validation Focus
Quantitative PET imaging in neuroinflammatory models
High brain uptake, reversible kinetics, no brain-penetrant metabolites
Longitudinal S1PR1 quantification (test–retest %CV 1.26%)
Target engagement studies for S1PR1 modulators
Blocking/displacement-validated specificity
Receptor occupancy measurement in CNS
In vitro autoradiography & binding assays
>1000-fold selectivity over S1PR2–5 (non-radioactive form)
S1PR5 cross-reactivity avoidance
Neuroinflammation biomarker research (e.g., EAE/MS models)
F-18 half-life (109.8 min), favorable washout kinetics
Multi-site PET study logistics without on-site cyclotron
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